Cas no 2138116-81-9 (tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate)

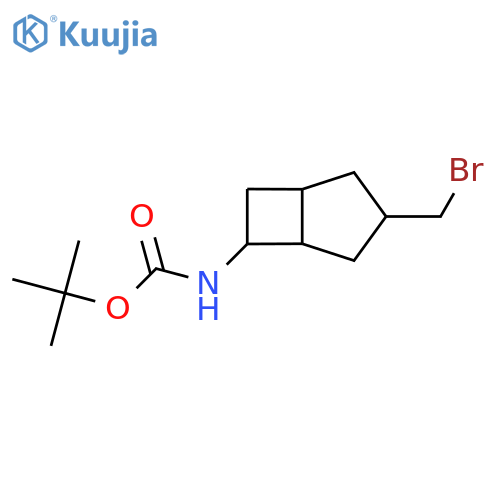

2138116-81-9 structure

商品名:tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate

- EN300-1179613

- tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate

- 2138116-81-9

-

- インチ: 1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-11-6-9-4-8(7-14)5-10(9)11/h8-11H,4-7H2,1-3H3,(H,15,16)

- InChIKey: YFRLKVAFZKSZHV-UHFFFAOYSA-N

- ほほえんだ: BrCC1CC2CC(C2C1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 303.08339g/mol

- どういたいしつりょう: 303.08339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1179613-0.25g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 0.25g |

$1902.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-0.05g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 0.05g |

$1737.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-1.0g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 1g |

$2068.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-0.1g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 0.1g |

$1819.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-5.0g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 5g |

$5995.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-0.5g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 0.5g |

$1984.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-2.5g |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 2.5g |

$4052.0 | 2023-05-23 | ||

| Enamine | EN300-1179613-50mg |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 50mg |

$1737.0 | 2023-10-03 | ||

| Enamine | EN300-1179613-500mg |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 500mg |

$1984.0 | 2023-10-03 | ||

| Enamine | EN300-1179613-1000mg |

tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |

2138116-81-9 | 1000mg |

$2068.0 | 2023-10-03 |

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

2138116-81-9 (tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量